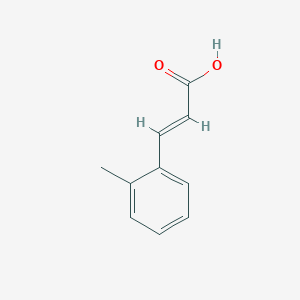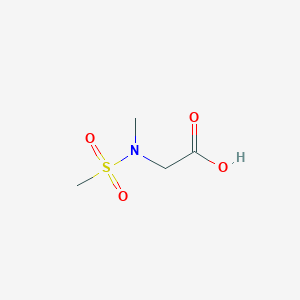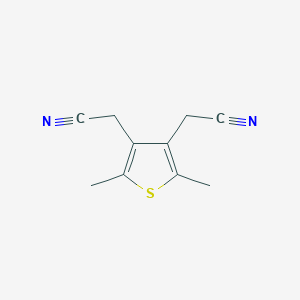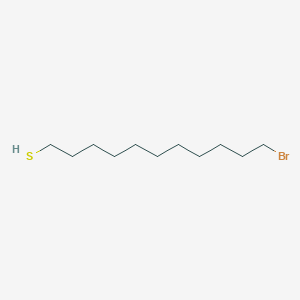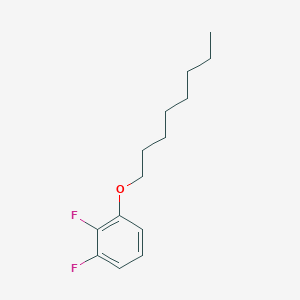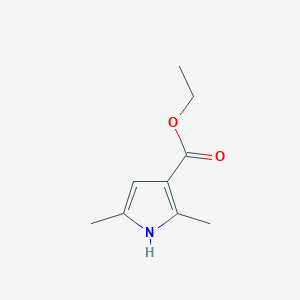![molecular formula C19H12N2S B186602 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole CAS No. 73042-94-1](/img/structure/B186602.png)
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole, also known as TPI, is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has a unique structure that makes it an interesting subject of research.
Scientific Research Applications
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various fields such as organic electronics, material science, and medicinal chemistry. In organic electronics, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been used as a building block for the synthesis of organic semiconductors. In material science, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been investigated for its potential use as a luminescent material. In medicinal chemistry, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole as an anticancer agent is not fully understood. However, it has been suggested that 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole inhibits the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have a cytotoxic effect on various cancer cell lines. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in lab experiments is its unique structure, which allows for the synthesis of various derivatives that can be studied for their potential applications. However, one of the limitations of using 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole. One direction is the investigation of its potential as a therapeutic agent for other diseases such as neurodegenerative disorders. Another direction is the development of more efficient synthesis methods for 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives. Additionally, the investigation of the structure-activity relationship of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole and its derivatives can lead to the discovery of more potent anticancer agents.
Synthesis Methods
The synthesis of 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole involves the condensation of 2-thiophenecarboxaldehyde with 1,2-phenylenediamine in the presence of an acid catalyst. This method has been optimized to produce 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole in high yields and purity. The reaction mechanism involves the formation of an imine intermediate that undergoes cyclization to form 2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole.
properties
CAS RN |
73042-94-1 |
|---|---|
Product Name |
2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole |
Molecular Formula |
C19H12N2S |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C19H12N2S/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)18-17(14)20-19(21-18)16-10-5-11-22-16/h1-11H,(H,20,21) |
InChI Key |
PHUKLCJWJNHMFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=CS5 |
Other CAS RN |
73042-94-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



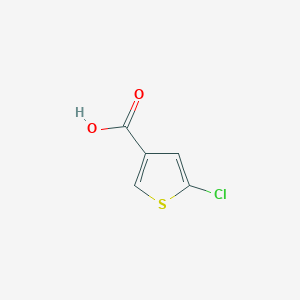
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
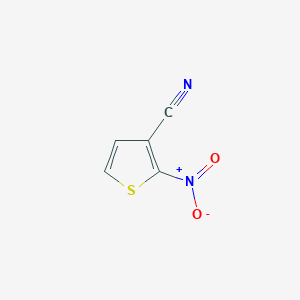
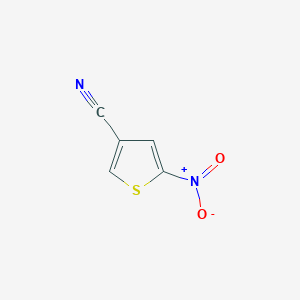
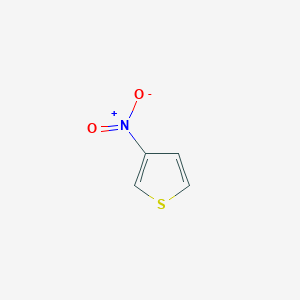
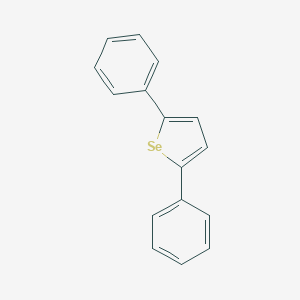
![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)
